3-(Bromoethynyl)-1-hepten-3-ol
Description
3-(Bromoethynyl)-1-hepten-3-ol is a halogenated secondary alcohol featuring a bromoethynyl group (–C≡C–Br) and an allylic alcohol moiety. This compound is likely synthesized via cross-coupling reactions involving bromoethynyl reagents, as seen in the preparation of structurally similar alkynyl derivatives .
Properties
IUPAC Name |
3-(2-bromoethynyl)hept-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-3-5-6-9(11,4-2)7-8-10/h4,11H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDYSNVOHNGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C)(C#CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905815 | |
| Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-63-7 | |
| Record name | 1-Hepten-3-ol, 3-(bromoethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100860637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoethynyl)-1-hepten-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as hept-1-yne and bromine.
Bromination: The hept-1-yne undergoes bromination to introduce the bromoethynyl group. This step is carried out under controlled conditions to ensure selective bromination.
Hydration: The resulting bromoethynyl intermediate is then subjected to hydration to form the hepten-3-ol structure. This step may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromoethynyl)-1-hepten-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromoethynyl group to other functional groups such as alkenes or alkanes.
Substitution: The bromoethynyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
3-(Bromoethynyl)-1-hepten-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromoethynyl)-1-hepten-3-ol involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs
1-Hepten-3-ol
- Structure : A secondary alcohol with a terminal alkene group.
- Properties : Slightly water-soluble and weakly acidic (pKa ~14–16), typical of secondary alcohols. Found in plants like pot marjoram and corn, where it acts as a flavor biomarker .
- Biological Activity: Detected by mosquito odorant receptor Or8, which is critical for host-seeking behavior in blood-feeding species like Anopheles stephensi. At high concentrations, it elicits strong receptor responses .
- Reactivity : Undergoes isomerization to ketones under thermal conditions. For example, 1-hepten-3-ol shows ~100% conversion to ketones in air, contrasting with lower conversion rates for smaller allylic alcohols like 3-buten-2-ol .
1-Octen-3-ol
- Structure : Similar to 1-hepten-3-ol but with an additional methyl group.
- Biological Role : A key attractant for mosquitoes, with enantioselective detection by Aedes aegypti Or6. The (R)-enantiomer is more potent, demonstrating the importance of stereochemistry in biological activity .
- Synthesis : Custom-synthesized via enantioselective routes, highlighting its significance in olfactory studies .
3-Ethyl-1-heptyn-3-ol
- Structure : Contains an ethyl-substituted alkynyl group instead of bromoethynyl.
- Applications : Used in organic synthesis, with CAS number 5396-61-2. The absence of bromine reduces its electrophilic character compared to 3-(Bromoethynyl)-1-hepten-3-ol .
Bromoethynyl Derivatives
(Bromoethynyl)triisopropylsilane
- Role in Synthesis : A cross-coupling partner for preparing bicyclic ketones, yielding compounds like 3-(triisopropylsilyl)prop-2-yn-1-one derivatives. Demonstrates the utility of bromoethynyl groups in constructing complex architectures .
- Reactivity : Bromoethynyl groups participate in electrochemical Corey–Fuchs reactions, enabling selective synthesis of terminal alkynes or bromoethynyl arenes .
8-((Trimethylsilyl)ethynyl)naphthalen-1-ol
- Synthesis: Prepared using (bromoethynyl)trimethylsilane, yielding a silyl-protected alkynyl phenol. Highlights the versatility of bromoethynyl reagents in functionalizing aromatic systems .
Physicochemical and Functional Comparisons
*Inferred from structural analogs.
Key Research Findings
- Receptor Specificity : The allylic alcohol moiety in 1-hepten-3-ol and 1-octen-3-ol is critical for binding to mosquito Or8 receptors. Bromination at the ethynyl position likely disrupts this interaction, suggesting this compound may act as a repellent or inhibitor .
- Thermal Behavior : Allylic alcohols like 1-hepten-3-ol exhibit variable isomerization rates depending on chain length and atmosphere. Bromoethynyl substitution could stabilize the molecule against such rearrangements .
- Electrochemical Reactivity : Bromoethynyl groups enable selective dehalogenation or cross-coupling, offering pathways to terminal alkynes for further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
